molecular formula C6H2F5NO2S B13559940 2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aceticacid

2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aceticacid

Cat. No.: B13559940
M. Wt: 247.14 g/mol
InChI Key: XMBMONZCXAANKI-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid is a fluorinated organic compound with the molecular formula C6H2F5NO2S. This compound is notable for its unique structure, which includes both difluoro and trifluoromethyl groups attached to a thiazole ring. The presence of these fluorine atoms imparts distinct chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid typically involves the introduction of fluorine atoms into the molecular structure through various fluorination techniques. One common method involves the reaction of 2-(trifluoromethyl)-1,3-thiazole with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of advanced fluorination reagents and catalysts can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base[][4].

Major Products Formed

Scientific Research Applications

2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid is unique due to the combination of its thiazole ring and multiple fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in various fields .

Properties

Molecular Formula

C6H2F5NO2S

Molecular Weight

247.14 g/mol

IUPAC Name

2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C6H2F5NO2S/c7-5(8,4(13)14)2-1-15-3(12-2)6(9,10)11/h1H,(H,13,14)

InChI Key

XMBMONZCXAANKI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C(F)(F)F)C(C(=O)O)(F)F

Origin of Product

United States

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